molecular formula C17H13N3O4 B11344820 N-(furan-2-ylmethyl)-3-nitro-N-(pyridin-2-yl)benzamide

N-(furan-2-ylmethyl)-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11344820
M. Wt: 323.30 g/mol
InChI Key: DDRSKPMOMHKXIG-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a heterocyclic compound that incorporates furan, pyridine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.

    Nitration of Benzamide: The benzamide moiety is nitrated using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position.

    Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the nitrated benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects. The furan and pyridine rings can facilitate binding to specific sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of furan, nitro, and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H13N3O4/c21-17(13-5-3-6-14(11-13)20(22)23)19(12-15-7-4-10-24-15)16-8-1-2-9-18-16/h1-11H,12H2

InChI Key

DDRSKPMOMHKXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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